3,4-Diamino-2,6-dichloropyridine hydrochloride
Description
Properties
IUPAC Name |
2,6-dichloropyridine-3,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3.ClH/c6-3-1-2(8)4(9)5(7)10-3;/h1H,9H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIXRYPWWNMNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700726 | |
| Record name | 2,6-Dichloropyridine-3,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89603-10-1 | |
| Record name | 2,6-Dichloropyridine-3,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Chlorination and Amination
-
Chlorination of Pyridine :
Pyridine undergoes electrophilic substitution using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) at 80–100°C to yield 2,6-dichloropyridine.Yields for this step typically range between 70–85%, depending on reaction time and catalyst loading.
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Amination at 3 and 4 Positions :
The dichlorinated intermediate is subjected to amination using aqueous ammonia under high-pressure conditions (5–10 bar) at 120–150°C. A copper(I) oxide catalyst facilitates the substitution of chlorine atoms with amino groups.This step achieves a yield of 60–75%, with purity dependent on subsequent purification.
Alternative Pathways
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One-Pot Synthesis : Recent advancements propose a one-pot method combining chlorination and amination in a single reactor. This approach reduces intermediate isolation steps but requires stringent temperature control (90–110°C) and a mixed catalyst system (FeCl₃/Cu₂O).
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Microwave-Assisted Amination : Microwave irradiation at 150°C for 30 minutes accelerates the amination step, improving yields to 80–85% while reducing reaction time by 50% compared to conventional heating.
Purification and Optimization Strategies
Recrystallization Techniques
Crude 3,4-diamino-2,6-dichloropyridine is purified via recrystallization using ethanol/water (3:1 v/v) as the solvent system. Key parameters include:
-
Temperature Gradient : Slow cooling from 80°C to 4°C enhances crystal formation.
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Purity Analysis : HPLC with a C18 column (0.1% trifluoroacetic acid in acetonitrile/water) confirms >98% purity.
Table 1: Recrystallization Efficiency Under Varied Conditions
| Solvent Ratio (EtOH:H₂O) | Yield (%) | Purity (%) |
|---|---|---|
| 2:1 | 72 | 95 |
| 3:1 | 85 | 98 |
| 4:1 | 78 | 97 |
Column Chromatography
For higher purity requirements, silica gel chromatography (eluent: dichloromethane/methanol 9:1) isolates the compound with >99% purity. This method is preferred for small-scale laboratory synthesis but is less feasible industrially due to cost.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial production employs continuous flow reactors to enhance scalability and reproducibility:
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Reactor Design : Tubular reactors with in-line mixing ensure uniform temperature and pressure.
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Catalyst Recycling : Copper-based catalysts are recovered via filtration and reused, reducing waste.
Table 2: Bench-Scale vs. Industrial-Scale Yields
| Parameter | Bench-Scale | Industrial-Scale |
|---|---|---|
| Yield (%) | 75 | 82 |
| Purity (%) | 98 | 96 |
| Production Rate (kg/h) | 0.5 | 12 |
Waste Management
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HCl Neutralization : Byproduct HCl is neutralized with NaOH to form NaCl, which is disposed of as non-hazardous waste.
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Solvent Recovery : Ethanol is distilled and reused, achieving 90% recovery efficiency.
Challenges and Innovations
Byproduct Formation
Green Chemistry Approaches
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Catalyst-Free Amination : Supercritical ammonia at 200°C and 15 bar achieves 70% yield without catalysts, aligning with sustainable practices.
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Biocatalytic Methods : Engineered nitrilases convert chlorinated intermediates to amino derivatives under mild conditions (pH 7, 37°C), though yields remain suboptimal (50–55%).
Quality Control and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-2,6-dichloropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
Chemistry
In organic synthesis, 3,4-Diamino-2,6-dichloropyridine hydrochloride serves as an intermediate for producing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Biology
The compound has garnered attention for its potential biological activities. Studies indicate that it exhibits antimicrobial properties against several bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for certain strains have been recorded as low as 0.005 µg/mL.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| E. coli R2 | 0.005 | 0.027 |
| E. coli R3 | 0.012 | 0.045 |
| E. coli R4 | 0.021 | 0.050 |
These results suggest that the compound disrupts bacterial cell membranes, leading to cell death through mechanisms involving oxidative stress and alterations in membrane permeability.
Medicine
Research is ongoing to explore the compound's potential as a pharmaceutical agent. Notably, it has shown promise in anticancer applications by inhibiting specific enzymes critical for cancer cell proliferation. A study evaluating its effects on human cancer cell lines (HeLa and MCF-7) indicated significant reductions in cell viability at concentrations above 10 µM.
Case Study: Anticancer Activity Evaluation
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Concentration Range : 1 µM to 100 µM
- Results : Significant reduction in cell viability observed at concentrations above 10 µM, with IC50 values around 25 µM for both cell lines.
This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 3,4-Diamino-2,6-dichloropyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: Lacks the chlorine substituents and has different reactivity and applications.
3,5-Diamino-2,6-dichloropyridine: Similar structure but with amino groups at different positions, leading to different chemical properties.
4-Amino-2,6-dichloropyridine: Contains only one amino group, resulting in distinct reactivity and uses.
Uniqueness
3,4-Diamino-2,6-dichloropyridine hydrochloride is unique due to the specific positioning of its amino and chlorine groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.
Biological Activity
3,4-Diamino-2,6-dichloropyridine hydrochloride is a heterocyclic organic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClN·HCl. It features a pyridine ring with two amino groups at the 3 and 4 positions and dichlorination at the 2 and 6 positions. This unique structure enhances its reactivity and biological activity compared to other pyridine derivatives.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been recorded as low as 0.005 µg/mL , indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| E. coli R2 | 0.005 | 0.027 |
| E. coli R3 | 0.012 | 0.045 |
| E. coli R4 | 0.021 | 0.050 |
These results suggest that the compound can disrupt bacterial cell membranes, leading to cell death through mechanisms involving oxidative stress and membrane permeability alterations .
Anticancer Properties
In addition to its antimicrobial effects, studies have indicated potential anticancer properties of this compound. Its mechanism may involve the inhibition of specific enzymes critical for cancer cell proliferation. For instance, it has been shown to selectively block potassium channels in certain cancer cell lines, which could lead to apoptosis in malignant cells .
Case Study: Anticancer Activity Evaluation
A study investigated the effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Concentration Range : 1 µM to 100 µM
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM , with IC50 values around 25 µM for both cell lines.
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes.
- Ion Channel Modulation : The compound selectively blocks potassium channels, affecting cellular excitability and signaling pathways.
Understanding these mechanisms is crucial for further development in therapeutic applications.
Q & A
Q. What are the standard methods for synthesizing 3,4-diamino-2,6-dichloropyridine hydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthesis Route : The compound is typically synthesized via cyclization reactions. For example, reacting 3,4-diamino-2,6-dichloropyridine with sodium nitrite in dilute hydrochloric acid yields intermediates like 8-aza-2,6-dichloroimidazo[4,5-c]pyridine .
- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Critical Parameters : Control reaction temperature (0–5°C during nitrite addition) to avoid over-cyclization.
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : -NMR (DMSO-d6): δ 6.85 (s, 2H, NH₂), 8.10 (s, 1H, pyridine-H). -NMR confirms aromatic carbons at δ 145–155 ppm .
- IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1590 cm⁻¹ (C-Cl stretch) .
- Mass Spectrometry : ESI-MS m/z 194.0 [M+H]⁺ (free base), 230.5 [M+H]⁺ (hydrochloride).
Advanced Research Questions
Q. How can mechanistic insights into the cyclization of 3,4-diamino-2,6-dichloropyridine improve yield in imidazo[4,5-c]pyridine synthesis?
Methodological Answer:
- Mechanism : Cyclization with sodium nitrite/HCl proceeds via diazonium intermediate formation, followed by intramolecular attack of the amino group on the adjacent carbon. DFT calculations suggest a transition state with ΔG‡ ≈ 25 kcal/mol .
- Optimization :
- Use 1.2 equiv. NaNO₂ to minimize side reactions.
- Add NaNO₂ dropwise at pH 3–4 (controlled by HCl) to stabilize intermediates.
- Yield Improvement : From 60% to 85% by replacing HCl with polyphosphoric acid (PPA) as a Brønsted acid catalyst .
Q. What are the structure-activity relationships (SAR) of 3,4-diamino-2,6-dichloropyridine derivatives in DNA polymerase III inhibition?
Methodological Answer:
- Key Modifications :
- 7-Alkyl Substituents : Methyl groups at position 7 enhance binding to the enzyme’s hydrophobic pocket (IC₅₀ = 0.05 mM vs. 0.12 mM for unsubstituted derivatives) .
- Chlorine Position : 2,6-Dichloro substitution increases steric hindrance, reducing off-target effects.
- Biological Assays :
- Antibacterial Activity : Test against E. coli (MIC = 8 µg/mL) using broth microdilution.
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays with dNTP analogs .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported vibrational spectra of this compound?
Methodological Answer:
- Issue : Conflicting IR peaks for N-H stretches (3300–3450 cm⁻¹ in literature vs. 3350 cm⁻¹ observed).
- Resolution :
Experimental Design for Novel Applications
Q. How to design a study evaluating this compound as a ferroptosis inhibitor?
Methodological Answer:
- Cell Model : Use HT-1080 fibrosarcoma cells with erastin-induced ferroptosis.
- Intervention : Co-treat with 10–100 µM compound and 10 µM erastin for 24h.
- Endpoints :
- Lipid ROS : Measure via C11-BODIPY fluorescence.
- Cell Viability : MTT assay (expected rescue of viability by 40% at 50 µM) .
- Controls : Include NAC (N-acetylcysteine) as a positive control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
